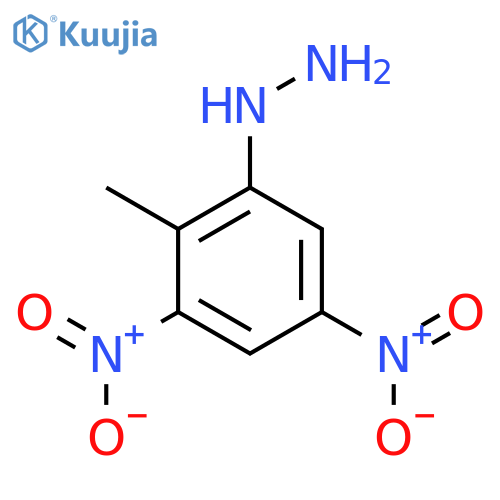Cas no 937689-83-3 ((2-methyl-3,5-dinitrophenyl)hydrazine)

937689-83-3 structure
商品名:(2-methyl-3,5-dinitrophenyl)hydrazine
(2-methyl-3,5-dinitrophenyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- (2-methyl-3,5-dinitrophenyl)hydrazine
- EN300-1799087
- 937689-83-3
- AKOS004121747
-
- インチ: 1S/C7H8N4O4/c1-4-6(9-8)2-5(10(12)13)3-7(4)11(14)15/h2-3,9H,8H2,1H3
- InChIKey: HJGVPRPKIMEWKL-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC(=CC(=C1C)NN)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 212.05455475g/mol
- どういたいしつりょう: 212.05455475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 130Ų
(2-methyl-3,5-dinitrophenyl)hydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799087-0.5g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1799087-5.0g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1799087-5g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1799087-1.0g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1799087-0.05g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1799087-0.25g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1799087-0.1g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1799087-10.0g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1799087-2.5g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1799087-1g |
(2-methyl-3,5-dinitrophenyl)hydrazine |
937689-83-3 | 1g |
$1014.0 | 2023-09-19 |
(2-methyl-3,5-dinitrophenyl)hydrazine 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
937689-83-3 ((2-methyl-3,5-dinitrophenyl)hydrazine) 関連製品
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
